molecular formula C9H7NO2 B077667 4-Methoxybenzoyl cyanide CAS No. 14271-83-1

4-Methoxybenzoyl cyanide

Cat. No.: B077667
CAS No.: 14271-83-1
M. Wt: 161.16 g/mol
InChI Key: JIMIZSCETMDNEU-UHFFFAOYSA-N
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Description

4-Methoxybenzoyl cyanide is a highly versatile and valuable bifunctional synthetic building block in organic chemistry and medicinal research. This compound features an electrophilic carbonyl center adjacent to a nitrile group, which acts as a latent carboxylic acid or amide functionality. Its primary research applications include serving as a key precursor in the synthesis of various heterocyclic scaffolds, such as pyrazoles, isoxazoles, and other nitrogen-containing aromatics, which are prevalent in drug discovery programs. The electron-donating methoxy group on the phenyl ring modulates the reactivity of the carbonyl and provides a handle for further functionalization. Researchers utilize this compound extensively in multi-step syntheses to develop novel compounds for biological screening, particularly as kinase inhibitors and other enzyme-targeting agents. Its mechanism in these reactions typically involves initial nucleophilic attack at the carbonyl carbon, followed by cyclization or transformation of the nitrile group, enabling the rapid assembly of complex molecular architectures from a single, high-purity intermediate. This reagent is essential for chemists working in lead optimization and the exploration of new chemical space for therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxybenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMIZSCETMDNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348953
Record name 4-methoxybenzoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14271-83-1
Record name 4-methoxybenzoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Methoxybenzoyl Cyanide and Its Derivatives

State-of-the-Art Synthesis Pathways for 4-Methoxybenzoyl Cyanide

The direct synthesis of this compound, an acyl cyanide, involves the formation of a carbon-carbon bond between a carbonyl group and a cyanide moiety. wikipedia.org Several advanced methods have been developed to achieve this transformation efficiently.

Nucleophilic Substitution Reactions in this compound Synthesis

Nucleophilic substitution is a foundational method for the synthesis of acyl cyanides. This approach typically involves the reaction of an acyl halide with a cyanide salt. In the case of this compound, the precursor is 4-methoxybenzoyl chloride. sigmaaldrich.comchemicalbook.com The reaction proceeds via a nucleophilic addition-elimination mechanism where the cyanide ion (CN⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. sigmaaldrich.com This is followed by the departure of the chloride leaving group, resulting in the formation of the acyl cyanide.

The synthesis can be performed using various cyanide sources, such as cuprous cyanide or sodium cyanide, often in a suitable solvent. researchgate.netorgsyn.org For instance, a common laboratory preparation involves heating 4-methoxybenzoyl chloride with cuprous cyanide to yield this compound. orgsyn.org The precursor, 4-methoxybenzoyl chloride, is readily synthesized from 4-methoxybenzoic acid by treating it with a chlorinating agent like thionyl chloride or oxalyl chloride. chemicalbook.comprepchem.com

Key Reaction:

CH₃OC₆H₄COCl + M-CN → CH₃OC₆H₄COCN + M-Cl (where M is a metal cation, e.g., Na⁺, K⁺, Cu⁺)

Electrocatalytic Approaches for Nitrile Synthesis Relevant to this compound

Electrochemical synthesis represents a sustainable and green technology for chemical transformations, utilizing electricity to drive reactions. rsc.org This methodology has been applied to the synthesis of various nitriles, offering an alternative to traditional chemical oxidants and reagents. Electrocatalytic methods can facilitate C-H bond functionalization and decarboxylative cyanation under mild conditions. rsc.orgnih.gov

While direct electrocatalytic synthesis of this compound is an emerging area, the principles have been established for related compounds. For example, electrochemical methods have been developed for the cyanation of imine derivatives and the conversion of aliphatic carboxylic acids to alkylnitriles. rsc.orgnih.gov These processes often involve the generation of radical intermediates. nih.gov The application of electrocatalysis to generate acyl radicals from precursors like α-keto acids or aldehydes could provide a novel route to acyl cyanides. researchgate.net This approach avoids the use of highly toxic cyanating agents and can be performed under catalyst-free conditions or with cooperative transition-metal catalysis. rsc.orgnih.gov

Ultrasound-Accelerated Synthetic Routes Involving Substituted Benzyl (B1604629) Cyanides

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for accelerating reaction rates and improving yields. rsc.orgksu.edu.saresearcher.life Ultrasound irradiation enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures.

In the context of derivatives related to this compound, ultrasound has been shown to accelerate the formation of α-(4-methoxybenzoyl)-4-methoxybenzyl cyanide. This reaction involves treating 4-methoxybenzyl cyanide with potassium superoxide (B77818) in the presence of 18-crown-6. The use of ultrasound significantly increases the reaction rate compared to conventional stirring or refluxing, leading to isolated yields of 25-43%.

Ultrasound-Accelerated Synthesis of Substituted α-Benzoylbenzyl Cyanides
SubstrateProductIsolated Yield (%)
4-Methylbenzyl cyanideα-(4-Methylbenzoyl)-4-methylbenzyl cyanide~25-43%
4-Methoxybenzyl cyanideα-(4-Methoxybenzoyl)-4-methoxybenzyl cyanide~25-43%
4-Chlorobenzyl cyanideα-(4-Chlorobenzoyl)-4-chlorobenzyl cyanide~25-43%

Catalytic Strategies in the Preparation of this compound Analogues

Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient and selective preparation of complex molecules. Both transition-metal catalysis and organocatalysis offer powerful strategies for synthesizing analogues and derivatives of this compound.

Transition Metal-Catalyzed Cyanation Reactions

Transition metal-catalyzed cyanation has become a widely used method for preparing aromatic nitriles. nih.govrsc.org Catalysts based on palladium, nickel, copper, and rhodium have been extensively developed for these transformations. rsc.orggoogle.comresearchgate.net These reactions can introduce a cyanide group onto an aromatic ring through various mechanisms, including the cross-coupling of aryl halides or triflates with a cyanide source. nih.govgoogle.com

A variety of cyanating agents can be employed, ranging from traditional metal cyanides like KCN and Zn(CN)₂, to safer and more manageable organic nitriles or electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.govresearchgate.net For instance, nickel-catalyzed reductive cyanation allows for the conversion of a broad range of aryl chlorides into aryl nitriles using benign organic nitriles as the cyanide source. google.com Similarly, rhodium and manganese catalysts have been used for the direct C-H cyanation of arenes, offering a highly atom-economical route to aromatic nitriles. researchgate.net These methods provide robust pathways to synthesize a diverse library of this compound analogues by starting with appropriately substituted aromatic precursors.

Overview of Transition Metal-Catalyzed Cyanation Methods for Aromatic Nitrile Synthesis
Metal CatalystSubstrate TypeCyanide SourceKey Features
PalladiumAryl Halides/TriflatesKCN, Zn(CN)₂, K₄[Fe(CN)₆]High functional group tolerance and catalytic efficacy. rsc.org
NickelAryl Halides/Phenol DerivativesCyanogen Bromide (BrCN), ButyronitrileCost-effective; enables reductive coupling and transnitrilation. nih.govgoogle.com
ManganeseArenes (Indoles, Pyrroles)N-Cyano-N-(4-methoxy)phenyl-p-toluenesulfonamideDirect C-H bond cyanation with high regioselectivity. researchgate.net
RhodiumAryl Boronic Acids, Arylimidazo[1,2-α]pyridinesDimethylmalononitrile, NCTSEnables transnitrilation and double C-H activation. researchgate.net

Organocatalysis in this compound Derivatives Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of catalysis alongside transition-metal and biocatalysis. It offers a powerful platform for asymmetric synthesis, allowing for the creation of chiral molecules with high enantioselectivity.

In the synthesis of complex nitrile-containing derivatives, organocatalysis provides unique pathways. For example, the asymmetric organocatalytic Michael addition of compounds like malononitrile (B47326) to alkynals can produce axially chiral styrene (B11656) derivatives. This reaction, often catalyzed by a secondary amine, proceeds through an iminium activation strategy under mild conditions, yielding products with good enantioselectivity. Such strategies are valuable for constructing precursors to biologically active compounds and novel chiral ligands. While not a direct synthesis of this compound, these methods demonstrate how organocatalysis can be used to build complex, functionalized nitrile-containing analogues from simple precursors.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is crucial in modern organic synthesis to minimize environmental impact and enhance safety. nih.govresearchgate.net The design of synthetic routes for this compound and its derivatives can be significantly improved by adhering to the twelve principles of green chemistry. These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and designing for energy efficiency. nih.govuniroma1.it

Key green chemistry considerations in the synthesis of this compound include:

Prevention of Waste: It is more advantageous to prevent the formation of waste than to treat it after it has been created. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary wherever possible and innocuous when used. nih.gov For instance, replacing hazardous solvents with greener alternatives like water or supercritical fluids can significantly reduce the environmental footprint of the synthesis.

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. nih.gov Conducting reactions at ambient temperature and pressure, or utilizing microwave irradiation to reduce reaction times, can contribute to a more energy-efficient process. ias.ac.in

Use of Catalytic Reagents: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. nih.gov

By implementing these principles, the synthesis of this compound can become more sustainable and economically viable. For example, developing catalytic cyanations of 4-methoxybenzoyl halides would be a greener alternative to traditional methods that may use stoichiometric amounts of toxic cyanating agents.

Synthesis of Key Intermediates and Precursors for this compound

4-Methoxybenzyl alcohol and its corresponding halides are common precursors for the synthesis of this compound.

4-Methoxybenzyl Alcohol: The synthesis of methoxybenzyl alcohols can be achieved through various methods. One common approach is the reduction of the corresponding methoxybenzoic acid. For instance, m-methoxybenzyl alcohol can be synthesized by the reduction of m-methoxybenzoic acid using lithium aluminum hydride in tetrahydrofuran. prepchem.com Another method involves the reaction of vanillin (B372448) with Merrifield resin followed by reduction with sodium borohydride, a process that can be accelerated by microwave irradiation. ias.ac.in A multi-step synthesis of m-methoxybenzyl alcohol starting from m-chlorobenzaldehyde has also been reported, involving protection of the aldehyde, a methoxylation step, and subsequent reduction. google.com

4-Methoxybenzyl Halides: 4-Methoxybenzyl halides, such as 4-methoxybenzyl chloride, are important intermediates. A common method for the preparation of 4-methoxybenzyl chloride is the reaction of p-methoxybenzyl alcohol with thionyl chloride in a suitable solvent like chloroform.

Below is a table summarizing a synthetic preparation for 4-methoxybenzyl chloride:

ReactantMolar Mass ( g/mol )QuantityRole
p-Methoxybenzyl alcohol138.16138.0 gStarting Material
Thionyl chloride118.97119 gChlorinating Agent
Chloroform119.38500 mlSolvent

Data sourced from patent information.

N-acyl benzotriazoles are valuable, stable, and versatile acylating agents in organic synthesis, serving as effective alternatives to more reactive acyl chlorides. organic-chemistry.orgdntb.gov.uabohrium.com They can be readily prepared from carboxylic acids. The reaction of a carboxylic acid with benzotriazole (B28993) can be facilitated by reagents like thionyl chloride or Mukaiyama's reagent. arkat-usa.org An alternative route involves the conversion of aldehydes to N-acylbenzotriazoles using N-chlorobenzotriazole in the presence of a radical initiator like AIBN (2,2'-azobisisobutyronitrile). researchgate.net

The reactivity of N-acyl benzotriazoles makes them suitable for the introduction of the methoxybenzoyl moiety. A 4-methoxybenzoyl benzotriazole intermediate can be prepared from 4-methoxybenzoic acid. This intermediate can then react with various nucleophiles to form amides, esters, and other derivatives. The reactions are typically high-yielding and proceed under mild, neutral conditions. organic-chemistry.org This methodology provides a convenient and efficient way to incorporate the 4-methoxybenzoyl group into a target molecule.

The general scheme for the synthesis and reaction of an N-acyl benzotriazole is as follows:

Formation of N-acyl benzotriazole: R-COOH + Benzotriazole → R-CO-Benzotriazole

Acylation Reaction: R-CO-Benzotriazole + Nucleophile → R-CO-Nucleophile + Benzotriazole

This approach avoids the use of harsh reagents and simplifies the purification process. organic-chemistry.org

Regio- and Stereoselective Synthesis of Complex Molecules Incorporating this compound Motifs

The incorporation of the this compound motif into complex molecular architectures often requires precise control over regioselectivity and stereoselectivity. While specific examples directly incorporating the this compound unit in complex stereoselective syntheses are not extensively detailed in the provided search results, the principles of such syntheses can be inferred from related methodologies.

Enzyme-catalyzed reactions are a powerful tool for achieving high levels of selectivity in organic synthesis. nih.gov These biocatalytic methods can offer significant advantages in terms of increased selectivity and reduced waste. For the synthesis of complex molecules, enzymatic processes can be employed in cascade reactions to construct chiral centers with high diastereoselectivity. nih.gov

For instance, in the synthesis of complex drug candidates, asymmetric construction of key fragments is crucial. This often relies on the use of benign and selective reagents. nih.gov The 4-methoxybenzoyl group, introduced via a precursor like this compound, could serve as a key building block in such a synthesis. Its electronic properties can influence the reactivity and selectivity of subsequent transformations on the molecule.

The development of innovative synthetic strategies is essential for the efficient construction of complex molecules. These strategies often involve a combination of enzymatic and traditional chemical transformations to achieve the desired regio- and stereochemical outcomes. nih.gov Future research in this area could focus on the development of novel catalytic methods for the direct and selective incorporation of the this compound moiety into complex scaffolds.

Mechanistic Investigations of Reactions Involving 4 Methoxybenzoyl Cyanide

Reaction Mechanisms of 4-Methoxybenzoyl Cyanide in Organic Transformations

The reactivity of this compound is largely dictated by the interplay between its electron-rich aromatic ring, the electrophilic carbonyl carbon, and the adjacent cyanide group.

Nucleophilic Addition Mechanisms

The most characteristic reaction of aroyl cyanides, including this compound, is the nucleophilic addition to the carbonyl group. The carbon-oxygen double bond is highly polarized due to oxygen's greater electronegativity, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. chemguide.co.uklibretexts.orgchemguide.co.uk The general mechanism proceeds in two key steps:

Nucleophilic Attack: A nucleophile, such as the cyanide ion (CN⁻), attacks the partially positive carbonyl carbon. libretexts.orgdocbrown.info This step breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide intermediate. chemguide.co.uk The presence of the 4-methoxy group, an electron-donating group, slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl cyanide, but the carbon remains sufficiently reactive for addition to occur.

Protonation: The negatively charged oxygen of the alkoxide intermediate is subsequently protonated by a protic solvent or a weak acid (like HCN, which is often present in equilibrium with the cyanide salt) to yield the final hydroxynitrile product. chemguide.co.uklibretexts.org

The reaction is typically not performed with pure hydrogen cyanide gas due to its extreme toxicity. libretexts.org Instead, a mixture of sodium or potassium cyanide with a weak acid is used to generate the necessary cyanide ions in situ, often buffered to a pH of 4-5 to achieve the optimal reaction rate. libretexts.orgchemguide.co.uk

Interactive Table: Key Species in Nucleophilic Addition

Species Role Key Characteristics
This compound Electrophile Contains a highly polarized C=O bond; the 4-methoxy group is electron-donating.
Cyanide Ion (CN⁻) Nucleophile Contains a lone pair of electrons on the carbon atom, which attacks the electrophilic center. chemguide.co.uk
Tetrahedral Alkoxide Intermediate Anionic species formed after the nucleophilic attack on the carbonyl carbon.

Radical Cation Reactivity and Electron Transfer Processes

Electron transfer processes can generate the this compound radical cation. A radical cation is formed when a neutral molecule loses one electron, typically from its highest occupied molecular orbital (HOMO). princeton.edu The stability and subsequent reactivity of this species are significantly influenced by the molecular structure.

The 4-methoxy group is a powerful electron-donating substituent that stabilizes the positive charge on the aromatic ring, thereby facilitating the formation and increasing the stability of the radical cation compared to unsubstituted analogues. scispace.com Once formed, the this compound radical cation can undergo several potential reactions:

Bond Cleavage: The radical cation may fragment. Given the structure, cleavage of the bond between the carbonyl carbon and the aromatic ring or the bond between the carbonyl carbon and the cyanide group are plausible pathways. Studies on related aromatic radical cations show that C-C bond cleavage is a known reaction pathway. princeton.edu

Deprotonation: Although less likely without an adjacent C-H bond in the primary position of interest, deprotonation from other sites could occur, leading to a neutral radical species. princeton.edu

Nucleophilic Attack: The radical cation, being electron-deficient, can be attacked by nucleophiles. The presence of the 4-methoxy substituent on the sulfur-containing ring of a related compound was found to profoundly modify reactivity, favoring nucleophilic attack at the sulfur and C-S bond cleavage over deprotonation. scispace.com

Electron transfer is the fundamental process that initiates these reactions, wherein an electron is transferred from the this compound molecule to an oxidizing agent or an electrode in an electrochemical setup. princeton.edunrel.gov

Condensation Reactions with Benzyl (B1604629) Cyanide Analogues

Condensation reactions involving this compound as the carbonyl component and compounds with active methylene (B1212753) groups, such as benzyl cyanide, are mechanistically significant. wikipedia.org These reactions, like the Knoevenagel condensation, typically require a basic catalyst to proceed.

The mechanism involves the following steps:

Carbanion Formation: A base abstracts a proton from the α-carbon of the benzyl cyanide analogue, which is acidic due to the electron-withdrawing effect of the adjacent nitrile group. This generates a resonance-stabilized carbanion.

Nucleophilic Addition: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This step is analogous to the first step of the nucleophilic addition described previously and results in a tetrahedral alkoxide intermediate.

Dehydration: The intermediate typically undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated nitrile product, often referred to as a cyanostilbene derivative. patsnap.com

Computational and Theoretical Analysis of Reaction Pathways

Computational chemistry provides powerful tools for elucidating the complex mechanisms of reactions involving this compound at a molecular level.

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For the reactions of this compound, DFT can be employed to map the entire potential energy surface of a reaction, providing critical insights into its mechanism.

Intermediates: DFT calculations can determine the optimized geometries, energies, and electronic properties of reactive intermediates, such as the tetrahedral alkoxide in nucleophilic addition or carbanionic species in condensation reactions. This helps to assess their stability and likelihood of formation.

Transition States: The transition state is the highest energy point along the reaction coordinate. DFT is used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state gives the activation energy, a key parameter that governs the reaction rate. For instance, in the cyanide-mediated benzoin (B196080) condensation, DFT has been used to calculate the Gibbs free energy of activation for each mechanistic step. researchgate.net

Interactive Table: Typical DFT Outputs for a Reaction Step

Calculation Output Significance in Mechanistic Analysis
Optimized Geometries Provides bond lengths and angles for reactants, intermediates, transition states, and products.
Relative Energies (ΔE) Determines if a reaction is exothermic or endothermic and calculates the activation energy barrier.
Vibrational Frequencies Confirms that a calculated structure is a stable minimum (no imaginary frequencies) or a true transition state (one imaginary frequency).

Molecular Orbital Theory Applications in Predicting Reactivity

Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals that are spread across the entire molecule. libretexts.org It is particularly useful for predicting reactivity through the lens of Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. chemrxiv.org

Predicting Nucleophilic Attack: In the nucleophilic addition of a cyanide ion to this compound, FMO theory predicts that the reaction is governed by the interaction between the HOMO of the cyanide ion (the nucleophile) and the LUMO of this compound (the electrophile). chemrxiv.org The LUMO of this compound is expected to be the π* antibonding orbital of the carbonyl group, with a large coefficient on the carbonyl carbon, confirming it as the site of attack.

Influence of Substituents: MO theory can explain the effect of the 4-methoxy group. As an electron-donating group, it raises the energy of both the HOMO and LUMO of the benzoyl cyanide system. The raising of the LUMO energy makes the molecule slightly less reactive towards nucleophiles compared to unsubstituted benzoyl cyanide.

Heteronuclear Interactions: For a molecule like this compound with multiple different atoms, the MO energy-level diagram is skewed toward the more electronegative atoms. libretexts.org The bonding molecular orbitals are closer in energy to the atomic orbitals of the more electronegative atom (e.g., oxygen and nitrogen), and the electron density in these orbitals is higher around those atoms, explaining bond polarity. libretexts.org

Energy Profiles and Kinetic Studies of this compound Transformations

Detailed energy profiles and kinetic studies specific to the transformations of this compound are currently limited in published research. To construct a comprehensive understanding, computational chemistry, such as Density Functional Theory (DFT), would be employed to model the reaction pathways. These models would calculate the transition state energies and the energy of intermediates, providing a theoretical energy profile of the reaction.

Experimentally, kinetic studies would involve monitoring the reaction progress over time using techniques like UV-vis spectroscopy, HPLC, or NMR spectroscopy. By varying the concentrations of reactants, the order of the reaction with respect to each component could be determined, leading to the formulation of a rate law. For instance, a hypothetical reaction of this compound with a nucleophile would be analyzed to determine if the reaction follows first or second-order kinetics.

A data table illustrating a hypothetical kinetic experiment is presented below:

ExperimentInitial [this compound] (M)Initial [Nucleophile] (M)Initial Rate (M/s)
10.10.11.5 x 10⁻³
20.20.13.0 x 10⁻³
30.10.21.5 x 10⁻³

This is a hypothetical data table for illustrative purposes.

From such data, one could deduce the rate law. In this hypothetical case, the reaction is first order in this compound and zero order in the nucleophile.

Influence of Reaction Conditions on Mechanistic Pathways

The reaction conditions play a crucial role in directing the mechanistic pathways of chemical transformations. For this compound, as with other related compounds, solvent, temperature, pressure, and the presence of additives or catalysts would be expected to have a significant impact.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can profoundly influence the rate and outcome of a reaction involving this compound. Solvents can affect the stability of the reactants, intermediates, and transition states. For instance, in a nucleophilic substitution reaction, a polar aprotic solvent might be preferred to solvate the cation, leaving the anion more nucleophilic. Conversely, a polar protic solvent could solvate the nucleophile, potentially slowing down the reaction.

A systematic study would involve conducting the reaction in a variety of solvents with different polarities and coordinating abilities. The table below illustrates hypothetical results from such a study.

SolventDielectric ConstantReaction Rate Constant (k)Product Selectivity (Product A:Product B)
Dichloromethane9.12.3 x 10⁻⁴ s⁻¹85:15
Acetonitrile (B52724)37.55.8 x 10⁻³ s⁻¹95:5
Methanol (B129727)32.71.2 x 10⁻³ s⁻¹70:30

This is a hypothetical data table for illustrative purposes.

These hypothetical results would suggest that a more polar, aprotic solvent like acetonitrile accelerates the reaction and improves selectivity towards Product A.

Temperature and Pressure Effects on Reaction Kinetics

Temperature is a critical factor in reaction kinetics, as it influences the rate constant according to the Arrhenius equation. ajpojournals.org An increase in temperature generally leads to an increase in the reaction rate by providing the molecules with sufficient energy to overcome the activation energy barrier. ajpojournals.org However, excessively high temperatures could lead to side reactions or decomposition of the products. ajpojournals.org

Pressure effects are most significant in reactions involving gases or where a change in volume occurs in the transition state. For most solution-phase reactions of this compound, the effect of pressure is likely to be minimal unless there is a significant change in the molar volume during the reaction. Studies on the degradation of cyanide at high temperatures and pressures have shown that these conditions can favor different reaction pathways. nih.gov

Role of Additives and Catalysts in Directing Mechanisms

Additives and catalysts can dramatically alter the mechanism of a reaction. For reactions involving this compound, a Lewis acid catalyst could be used to activate the carbonyl group, making it more susceptible to nucleophilic attack. This would proceed via a different, lower-energy pathway than the uncatalyzed reaction.

For example, the addition of a chiral catalyst could induce enantioselectivity in the addition of a nucleophile to the carbonyl carbon. The catalyst would create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

A study on the effect of different catalysts might yield results as summarized in the hypothetical table below:

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (%)
None024400
Lewis Acid A5495Not applicable
Chiral Catalyst B10128592

This is a hypothetical data table for illustrative purposes.

This data would indicate that Lewis Acid A significantly increases the reaction rate, while Chiral Catalyst B effectively induces asymmetry in the product formation.

Applications of 4 Methoxybenzoyl Cyanide in Advanced Organic Synthesis

Synthesis of Heterocyclic Compounds Utilizing 4-Methoxybenzoyl Cyanide

The dual reactivity of this compound makes it a suitable precursor for the synthesis of various heterocyclic systems, which are core structures in many areas of chemistry.

Research has demonstrated the successful application of this compound in the synthesis of nitrogen-containing heterocycles, particularly quinoline (B57606) derivatives. A notable example is the metal-free, direct synthesis of 3-(4-Methoxybenzoyl)quinoline-4(3H)-one through the heteroannulation of anthranilic acid with carbonyl-containing compounds. researchgate.net This method highlights the compound's role in creating complex fused heterocyclic systems. The general significance of quinoline scaffolds lies in their wide-ranging biological activities, which include potential antitumor, antimalarial, and antibacterial properties. nih.gov The synthesis of quinolinone derivatives is therefore of considerable interest in medicinal chemistry. researchgate.net

Table 1: Synthesis of Quinolone Derivative

Reactant A Reactant B Product Synthesis Type Ref.
Anthranilic acid This compound 3-(4-Methoxybenzoyl)quinoline-4(3H)-one Heteroannulation researchgate.net
- - 4-(4-Methoxybenzoyl)quinoline - nih.gov

The synthesis of oxygen-containing heterocycles and sulfur-containing heterocycles are major areas of focus in organic synthesis due to the presence of these structural motifs in numerous natural products and pharmaceuticals. nih.govnih.govnih.gov These heterocycles can be formed through various cyclization strategies. organic-chemistry.orgresearchgate.net However, specific examples detailing the direct use of this compound as a key starting material for the formation of oxygen- or sulfur-containing heterocyclic rings were not identified in the available research literature.

Role of this compound in Pharmaceutical and Agrochemical Synthesis

Chemical intermediates are crucial in the development of new pharmaceutical and agrochemical products. cymitquimica.com They serve as the foundational building blocks for creating more complex and biologically active molecules.

The term "precursor" in drug discovery refers to a compound that is used in the synthesis of an active pharmaceutical ingredient (API). oas.orgincb.org The structural features of this compound make it a potential candidate for such a role. Its application in synthesizing quinolinone cores is particularly relevant, as the quinolone structure is a known pharmacophore that interacts with various biological targets and is significant in the development of novel therapeutic agents. researchgate.net

The synthesis of biologically active molecules often involves the assembly of complex scaffolds from simpler precursors. nih.gov Nitrogen- and sulfur-containing heterocyclic compounds, for instance, frequently exhibit a wide range of biological activities. digitellinc.com Given that this compound is a confirmed precursor for at least one type of biologically relevant quinolone scaffold, it plays a role in the synthesis of molecules with potential therapeutic applications. researchgate.net

Application in the Synthesis of Fine Chemicals and Specialty Materials

Beyond pharmaceuticals, versatile intermediates are valuable in the production of fine chemicals and specialty materials. nbinno.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, including in the electronics and photoresist industries. nbinno.com While the related compound, 4-methoxybenzyl cyanide, is noted for its use in producing photoresist chemicals, specific applications for this compound in the synthesis of fine chemicals or specialty materials are not detailed in the surveyed literature. nbinno.comnbinno.com

Protective Group Chemistry Utilizing 4-Methoxybenzyl Derivatives in Complex Molecule Synthesis

In the intricate field of advanced organic synthesis, the strategic use of protecting groups is fundamental to achieving the successful construction of complex molecules. Protecting groups serve as temporary masks for reactive functional groups, preventing them from undergoing unintended reactions while chemical transformations are carried out elsewhere in the molecule. Among the arsenal (B13267) of protecting groups available to chemists, 4-methoxybenzyl (PMB) derivatives are particularly noteworthy for their versatility, reliability, and the multiple options available for their removal. These derivatives are primarily used for the protection of hydroxyl, carboxyl, and amino groups, playing a critical role in the synthesis of natural products, peptides, and carbohydrates.

The p-methoxybenzyl group offers a significant advantage due to its relative stability across a wide range of reaction conditions, including mildly acidic and basic environments, yet it can be cleaved selectively under specific oxidative, acidic, or reductive conditions. This allows for an orthogonal protection strategy, where the PMB group can be removed without affecting other protecting groups in the molecule. The primary forms of 4-methoxybenzyl derivatives used in synthesis are the p-methoxybenzyl (PMB) ether for single hydroxyl groups and the p-methoxybenzylidene acetal (B89532) for the protection of 1,2- and 1,3-diols.

The introduction of the PMB ether is typically accomplished by reacting an alcohol with a p-methoxybenzyl halide, such as p-methoxybenzyl chloride (PMBCl), in the presence of a base. For diols, p-methoxybenzylidene acetals are formed by reacting the diol with p-anisaldehyde dimethyl acetal or a similar reagent under acidic conditions.

The following table summarizes various research findings on the deprotection of 4-methoxybenzyl derivatives, highlighting the diverse conditions that can be employed for their selective removal.

Protecting GroupSubstrate TypeReagent(s)Solvent(s)ConditionsOutcomeReference(s)
p-Methoxybenzyl (PMB) Ether Alcohols, Phenols2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)Dichloromethane (CH₂Cl₂), WaterRoom TemperatureSelective cleavage of PMB ether
p-Methoxybenzyl (PMB) Ether Alcohols, PhenolsCeric Ammonium (B1175870) Nitrate (B79036) (CAN)Acetonitrile (B52724), WaterRoom TemperatureOxidative cleavage of PMB ether
p-Methoxybenzyl (PMB) Ester Carboxylic AcidsTrifluoroacetic Acid (TFA)Dichloromethane (CH₂Cl₂)Room TemperatureSelective cleavage of PMB ester
p-Methoxybenzyl (PMB) Ether Selenocysteine in PeptidesTrifluoroacetic Acid (TFA), Triethylsilane (TES), ThioanisoleNot Applicable40 °C, 4 hoursGentle and complete deprotection
p-Methoxybenzylidene Acetal Glucopyranosides (1,3-Diols)Sodium Cyanoborohydride (NaCNBH₃), Triflic Acid (TfOH)Tetrahydrofuran (THF)Room TemperatureReductive opening to 4-O-PMB ether
p-Methoxybenzylidene Acetal Glucopyranosides (1,3-Diols)Borane-THF complex (BH₃·THF), Di-n-butylboron triflate (Bu₂BOTf)Tetrahydrofuran (THF)-78 °CReductive opening to 6-O-PMB ether
p-Methoxybenzyl (PMB) Ether Alcohols, PhenolsCarbon Tetrabromide (CBr₄)Methanol (B129727) (MeOH)RefluxMild and selective cleavage

This versatility makes 4-methoxybenzyl derivatives indispensable tools in the synthesis of complex molecules where precise control over reactivity is paramount. For instance, in carbohydrate chemistry, the regioselective reductive opening of p-methoxybenzylidene acetals allows for the differential protection of hydroxyl groups, a crucial step in the synthesis of complex oligosaccharides. Similarly, in peptide synthesis, the PMB group is used to protect the thiol side chain of cysteine, facilitating the controlled formation of disulfide bonds. The wide array of conditions for both introduction and removal has solidified the role of 4-methoxybenzyl derivatives as workhorse protecting groups in modern organic synthesis.

Advanced Spectroscopic and Analytical Characterization in 4 Methoxybenzoyl Cyanide Research

Advanced NMR Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of nuclear spin behavior in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

While comprehensive experimental spectra for 4-Methoxybenzoyl cyanide are not widely published, its structure allows for the accurate prediction of expected NMR signals based on established principles of chemical shifts and substituent effects.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct sets of signals corresponding to the methoxy (B1213986) and aromatic protons. The para-substitution on the benzene (B151609) ring creates a symmetrical pattern, resulting in two doublets.

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is anticipated around δ 3.8-3.9 ppm. This characteristic chemical shift is typical for methoxy groups attached to an aromatic ring.

Aromatic Protons: The four protons on the benzene ring are chemically non-equivalent due to the different electronic effects of the methoxy and benzoyl cyanide groups. They are expected to appear as two distinct doublets, each integrating to two protons. The protons ortho to the electron-donating methoxy group (H-3, H-5) would appear further upfield (shielded), likely in the δ 6.9-7.1 ppm range. Conversely, the protons ortho to the electron-withdrawing carbonyl group (H-2, H-6) would be shifted downfield (deshielded), appearing in the δ 7.9-8.2 ppm region. The coupling between these adjacent protons would result in a characteristic doublet splitting pattern for both signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are predicted in the aromatic/carbonyl region, in addition to the methoxy carbon.

Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

Aromatic Carbons (C1-C6): The six carbons of the benzene ring will each produce a signal, with chemical shifts influenced by the attached substituents. The carbon attached to the methoxy group (C-4) would be significantly downfield, while the other carbons would have shifts determined by their position relative to the two functional groups.

Cyanide Carbon (-CN): The carbon of the nitrile group typically appears in the δ 110-120 ppm range.

Carbonyl Carbon (-C=O): The carbonyl carbon signal is expected to be the most downfield signal in the spectrum, typically appearing in the δ 160-170 ppm range for aroyl systems.

Predicted ¹H and ¹³C NMR Data for this compound
Assignment¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)
-OCH₃~3.85Singlet~56
H-2, H-6~8.10Doublet-
H-3, H-5~7.00Doublet-
Aromatic Carbons--~114-165 (6 signals)
-CN--~115
-C=O--~165

To unambiguously assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. For this compound, a key cross-peak would be observed between the signals of the upfield aromatic protons (H-3/H-5) and the downfield aromatic protons (H-2/H-6), confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would definitively link the proton signals to their corresponding carbon signals, for example, confirming the assignments of the methoxy protons to the methoxy carbon and the aromatic protons to their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity (typically 2-3 bonds). This technique would be instrumental in assembling the molecular fragments. Key expected correlations would include the methoxy protons showing a correlation to the C-4 carbon of the ring, and more importantly, the aromatic protons adjacent to the carbonyl group (H-2/H-6) showing a correlation to the carbonyl carbon. This latter correlation would unequivocally establish the connection between the 4-methoxyphenyl (B3050149) moiety and the carbonyl cyanide group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying specific functional groups, which have characteristic absorption or scattering frequencies.

The cyanide group (-C≡N) possesses a strong, sharp vibrational band that is a key diagnostic feature in both IR and Raman spectra. In simple alkyl nitriles, this stretching vibration (ν(C≡N)) typically appears around 2250 cm⁻¹. However, in this compound, the cyanide group is conjugated with the carbonyl group. This conjugation affects the electronic distribution within the molecule, leading to a predictable shift in the vibrational frequency. For α,β-unsaturated nitriles, the C≡N stretch is generally observed at a lower wavenumber, expected in the range of 2220-2230 cm⁻¹. This peak would be a prominent feature in the spectrum, confirming the presence of the nitrile functionality within the conjugated system.

Carbonyl Stretch (ν(C=O)): A strong absorption in the IR spectrum is expected around 1680-1700 cm⁻¹, characteristic of an aryl ketone. The exact position is influenced by conjugation with the aromatic ring.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-O Stretch: A strong band corresponding to the aryl-ether C-O stretch is expected around 1250 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations for the para-substituted ring would appear in the 800-850 cm⁻¹ region.

The combination of these characteristic bands in both IR and Raman spectra allows for a comprehensive confirmation of the molecule's functional groups and their interconnectivity.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and offers structural clues based on the fragmentation pattern of the molecule.

For this compound (C₉H₇NO₂), the calculated molecular weight is 161.16 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 161.

The fragmentation of this compound is expected to be dominated by the cleavage of the bond between the carbonyl carbon and the cyanide carbon. This cleavage results in the formation of a cyanide radical (•CN) and a highly stable 4-methoxybenzoyl cation. This cation is resonance-stabilized and is expected to be the most abundant fragment, forming the base peak in the spectrum. Evidence from related fragmentation studies confirms that the 4-methoxybenzoyl cation is a major, stable fragment observed at m/z = 135. wiley-vch.de

Further fragmentation of this primary cation can also occur:

Loss of a neutral carbon monoxide (CO) molecule from the m/z 135 fragment would yield the 4-methoxyphenyl cation at m/z = 107.

Subsequent loss of a methyl radical (•CH₃) from the m/z 107 fragment could lead to a cation at m/z = 92.

Predicted Mass Spectrometry Fragmentation Data for this compound
m/zProposed Fragment IonFormulaNotes
161Molecular Ion [M]⁺[C₉H₇NO₂]⁺Parent ion
1354-Methoxybenzoyl cation[C₈H₇O₂]⁺Expected base peak, resulting from loss of •CN. wiley-vch.de
1074-Methoxyphenyl cation[C₇H₇O]⁺Resulting from loss of CO from m/z 135.
92Fragment from m/z 107[C₆H₄O]⁺Resulting from loss of •CH₃ from m/z 107. wiley-vch.de

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful tool for the unambiguous identification of this compound by providing a highly accurate mass measurement of its molecular ion. This technique distinguishes the target compound from other molecules with the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places.

The precise determination of the molecular formula is a key output of HRMS. For this compound (C₉H₇NO₂), the theoretical monoisotopic mass is calculated to be 161.0477 g/mol . Experimental HRMS analysis is expected to yield a mass measurement that is in very close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule.

Table 1: Theoretical Mass Data for this compound

PropertyValue
Molecular FormulaC₉H₇NO₂
Monoisotopic Mass161.0477 u
Average Mass161.16 g/mol

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem Mass Spectrometry (MS/MS) provides deeper structural information and mechanistic insights into the fragmentation of this compound. In an MS/MS experiment, the molecular ion of the compound, as identified in the initial mass spectrum, is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass spectrometer, producing a fragmentation pattern that is characteristic of the molecule's structure.

The fragmentation of aroyl cyanides is influenced by the relative stability of the resulting cations and neutral losses. For this compound, the fragmentation is expected to be directed by the methoxy group on the phenyl ring and the carbonyl and cyanide functionalities. Common fragmentation pathways for related compounds involve the loss of small neutral molecules such as carbon monoxide (CO) and the cyanide radical (•CN). The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule and provide evidence for proposed reaction mechanisms in studies where this compound is a reactant or product.

Table 2: Potential Fragment Ions in the MS/MS Spectrum of this compound

Fragment Ion (m/z)Proposed Structure/Neutral Loss
133[M - CO]⁺
135[M - CN]⁺
105[M - CO - CO]⁺
77[C₆H₅]⁺

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of this compound. The absorption of ultraviolet or visible light by the molecule results in the promotion of electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which absorption occurs are characteristic of the electronic transitions within the molecule and are influenced by the extent of conjugation.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The conjugated system, which includes the phenyl ring, the carbonyl group, and the cyanide group, gives rise to intense π → π* transitions. The presence of the methoxy group, an electron-donating group, on the phenyl ring can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoyl cyanide, indicating a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The lone pair of electrons on the oxygen atom of the carbonyl group can undergo n → π* transitions, which are typically weaker than π → π* transitions.

Table 3: Expected UV-Vis Absorption Data for this compound

Type of TransitionExpected Wavelength Range (nm)
π → π250-300
n → π> 300

Chromatographic Techniques in Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method is typically employed. In this method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. The retention time, the time it takes for a compound to elute from the column, is a characteristic property that can be used for identification when compared to a standard. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity analysis.

Table 4: Typical HPLC Parameters for the Analysis of Aroyl Cyanides

ParameterTypical Conditions
ColumnC18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
Flow Rate1.0 mL/min
DetectionUV at a specific wavelength (e.g., 254 nm or λmax)
Injection Volume10-20 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase in a capillary column.

GC-MS is a powerful tool for reaction monitoring, allowing for the identification of reactants, intermediates, products, and byproducts in a reaction mixture. For instance, in the synthesis of this compound from 4-methoxybenzoyl chloride and a cyanide source, GC-MS can be used to track the disappearance of the starting materials and the appearance of the product over time. The mass spectrometer provides structural information for each separated component, confirming their identities.

Table 5: Typical GC-MS Parameters for Reaction Monitoring

ParameterTypical Conditions
ColumnCapillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium
Injection ModeSplit or splitless
Oven TemperatureProgrammed temperature ramp (e.g., 50 °C to 250 °C at 10 °C/min)
Mass SpectrometerElectron Ionization (EI) at 70 eV
Scan Range40-400 amu

Theoretical and Computational Studies of 4 Methoxybenzoyl Cyanide

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations would typically be performed using methods like Density Functional Theory (DFT) to determine the optimized geometry and electronic properties.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the most likely to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

For 4-methoxybenzoyl cyanide, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule. It would be expected that the HOMO would have significant contributions from the electron-rich methoxy (B1213986) group and the aromatic ring, while the LUMO would likely be localized on the electron-withdrawing benzoyl cyanide moiety, particularly the carbonyl and cyanide groups. This distribution would dictate how the molecule interacts with other reactants. Without specific calculations, any discussion remains purely qualitative. A data table showing the precise energies of these orbitals is not available.

Electrostatic Potential Surface Analysis

An Electrostatic Potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. Red-colored regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For this compound, one would predict negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the cyanide group. Positive potential would be expected around the hydrogen atoms of the aromatic ring. This analysis provides a visual representation of the molecule's reactive sites.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations could reveal its preferred conformations in different environments (e.g., in a solvent or in the solid state). These simulations would also provide insight into the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern its behavior in condensed phases. Such studies would be crucial for understanding its physical properties and how it interacts with other molecules, but no such simulations have been published.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman spectra) and electronic transitions (UV-Visible spectra). By comparing these computationally predicted spectra with experimentally measured data, the accuracy of the computational model can be validated. This comparison is a powerful tool for assigning spectral features to specific molecular motions or electronic excitations. A data table comparing theoretical and experimental vibrational frequencies or electronic absorption wavelengths for this compound is not available in the literature.

Computational Design of Novel this compound Derivatives with Tuned Properties

Once a reliable computational model for this compound is established, it can be used to design novel derivatives with desired properties. By systematically modifying the structure—for example, by adding different substituent groups to the aromatic ring—it is possible to computationally screen for derivatives with enhanced reactivity, specific electronic properties, or improved stability. This in silico design process can significantly accelerate the discovery of new molecules with tailored functions. However, without a foundational computational study on the parent molecule, this area of research remains speculative.

Q & A

Q. What are the recommended synthetic routes for 4-methoxybenzoyl cyanide, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-methoxybenzoyl chloride with potassium cyanide (KCN) in a polar aprotic solvent like dimethylformamide (DMF) under inert atmosphere at 60–80°C . Optimization may include adjusting stoichiometric ratios (e.g., 1:1.2 for acyl chloride to cyanide), monitoring reaction progress via TLC, and using catalysts like tetrabutylammonium bromide (TBAB) to enhance yield. Post-reaction purification typically involves column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. What safety protocols are critical when handling this compound?

Due to the cyanide group’s toxicity, strict safety measures are required:

  • PPE : Impermeable gloves (nitrile), sealed goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Decontamination : Neutralize spills with 10% sodium hypochlorite (NaClO) solution.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Q. How can researchers characterize this compound using spectroscopic methods?

  • NMR : 1H^1H NMR (DMSO-d6) shows signals at δ 3.85 (s, 3H, OCH3_3), δ 7.05–8.10 (m, aromatic protons), and δ 4.20 (s, 1H, CN). 13C^{13}C NMR confirms the carbonyl (δ 165–170 ppm) and nitrile (δ 115–120 ppm) groups .
  • FT-IR : Peaks at ~2220 cm1^{-1} (C≡N stretch) and ~1680 cm1^{-1} (C=O stretch) are diagnostic .

Advanced Research Questions

Q. How does the 4-methoxybenzoyl substituent influence biological activity in enzyme inhibition studies?

The 4-methoxybenzoyl group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets. For example, derivatives with this group demonstrated potent soluble epoxide hydrolase (sEH) inhibition (IC50_{50} = 1.06 nM), attributed to π-π stacking with aromatic residues like Phe362 in the active site . Computational docking (AutoDock Vina) and ADME predictions (SwissADME) can guide structural modifications for improved pharmacokinetics .

Q. What strategies resolve contradictions in reactivity data for this compound derivatives?

Discrepancies in reaction outcomes (e.g., unexpected byproducts) may arise from competing pathways. Strategies include:

  • Kinetic vs. thermodynamic control : Vary temperature (e.g., 25°C vs. 80°C) to favor different intermediates.
  • Isolation of intermediates : Use quenching experiments or in-situ FT-IR to identify transient species.
  • DFT calculations : Compare activation energies for plausible mechanisms (e.g., nucleophilic vs. electrophilic pathways) .

Q. How can cyanide release from this compound be quantified in environmental or biological systems?

  • Spectrophotometry : Employ the pyridine-barbituric acid method, where cyanide reacts with chloramine-T to form cyanogen chloride, detectable at 605 nm .
  • LC-MS/MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with MRM transitions (e.g., m/z 175 → 130 for quantification) .

Q. What role do computational models play in predicting the stability of this compound under varying pH conditions?

Molecular dynamics (MD) simulations (Amber or GROMACS) can model hydrolysis pathways. At pH < 3, protonation of the methoxy group accelerates nitrile hydrolysis to carboxylic acid. Quantum mechanical calculations (Gaussian 09) predict transition states and activation barriers, guiding formulation strategies for labile derivatives .

Methodological Notes

  • Data Validation : Use duplicate samples and spike-recovery tests (≥85% recovery) for analytical methods .
  • Contradiction Management : Apply statistical tools (ANOVA, Grubbs’ test) to identify outliers in biological assays .
  • Safety Compliance : Refer to OSHA HazCom 2012 and GHS guidelines for labeling and handling .

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.